4-Tert-butylbenzylmagnesium bromide
Overview
Description
4-Tert-butylbenzylmagnesium bromide, also known as this compound, is a useful research compound. Its molecular formula is C11H15BrMg and its molecular weight is 251.45 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis : 4-Tert-butylbenzylmagnesium bromide has been used in the preparation of isotactic and stereoblock poly(methyl methacrylates), offering control over stereochemistry and molecular weight distributions in polymers (Allen & Mair, 1984).
Organometallic Chemistry : In a study on organosilicon compounds, this compound was involved in the synthesis of sterically protected but unstable silaethenes (Luderer, Reinke, & Oehme, 1996).
Chemical Reactions and Mechanisms : The compound's reactivity was investigated in the context of lithium-bromine exchange reactions with aryl bromides, revealing insights into solvent effects and product distributions (Bailey, Luderer, & Jordan, 2006).
Synthesis of Aromatic Compounds : Research on the synthesis of dimagnesiated aromatic compounds involved this compound, emphasizing the significance of its reactivity and characterization in complex organic syntheses (Reck & Winter, 1997).
Catalysis Studies : Studies involving the partial oxidation of 4-tert-butyltoluene used this compound, providing insights into catalysis and reaction mechanisms in organic chemistry (van de Water et al., 2007).
Antineoplastic Activity Research : In the field of medicinal chemistry, this compound contributed to the synthesis and study of compounds with potential antineoplastic activity against drug-resistant leukemias (Mendes et al., 2019).
Protecting Group in Organic Synthesis : The compound has been used in the development of new alcohol protecting groups, demonstrating its utility in complex organic syntheses and highlighting its role in protecting sensitive functional groups (Crich, Li, & Shirai, 2009).
NMR Spectroscopy Studies : this compound was subject to NMR spectroscopic studies, providing detailed information about its structure and behavior in solutions, crucial for understanding its applications in chemistry (Allen, Hagias, Mair, & Williams, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Tert-butylbenzylmagnesium bromide is the benzylic position of alkyl benzenes . The benzylic position is the carbon atom attached to the aromatic ring, which is particularly reactive .
Mode of Action
This compound interacts with its targets through nucleophilic substitution and free radical reactions . In nucleophilic substitution, the compound acts as a nucleophile, attacking the electrophilic carbon at the benzylic position . In free radical reactions, the compound can participate in the formation of benzylic halides under radical conditions .
Biochemical Pathways
The compound affects the benzylic oxidation pathway . This pathway involves the oxidation of alkyl side chains at the benzylic position, leading to the formation of benzoic acids . The compound’s action can also lead to the bromination of the benzylic carbon .
Result of Action
The action of this compound results in the formation of benzylic halides and benzoic acids . These products have various applications in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcome of its reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
magnesium;1-tert-butyl-4-methanidylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLKQLQPTNOIRF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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